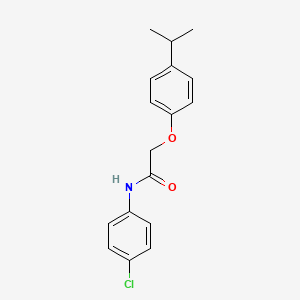

![molecular formula C20H25N5 B5552591 2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline](/img/structure/B5552591.png)

2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoxaline derivatives, including those related to "2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline," often involves complex organic reactions. For instance, a series of imidazo[1,5-a]quinoxaline piperazine ureas with varied affinities for the GABAA/benzodiazepine receptor complex were developed through intricate synthetic routes, showcasing the chemical versatility of quinoxaline derivatives (Jacobsen et al., 1999).

Molecular Structure Analysis

Molecular structure analysis of quinoxaline derivatives reveals their complex and varied nature. For example, synthesis and structure identification of related compounds, such as 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl} quinoline, offer insights into the structural diversity and potential reactivity of these molecules, which could be extrapolated to understand the structure of "2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline" (Guo Qian-yi, 2011).

Chemical Reactions and Properties

The chemical reactions and properties of quinoxaline derivatives are influenced by their structural components. Research on similar compounds, such as the synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines via I2-mediated sp3 C–H amination, demonstrates the reactivity and potential for functionalization of the quinoxaline core, relevant to understanding the chemical behavior of "2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline" (Wenjun Chen et al., 2020).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. While specific data on "2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline" may not be available, studies on related compounds can provide insights into its likely physical characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity, pharmacokinetics, and potential biological activity, are significant for understanding the applications of quinoxaline derivatives. Research on compounds with similar structures has shown a range of activities, from anticonvulsant to anxiolytic effects, suggesting possible applications of "2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline" in various fields (Jacobsen et al., 1999).

Applications De Recherche Scientifique

GABAA Receptor Affinity and Potential Anxiolytic Activity

Studies have focused on the affinity of imidazoquinoxaline derivatives for the gamma-aminobutyric acid A (GABAA)/benzodiazepine receptor complex. These compounds have been shown to range in efficacy from inverse agonists to full agonists. Their potential for anticonvulsant and possibly anxiolytic activity has been demonstrated through their effectiveness in antagonizing metrazole-induced seizures and lowering cGMP levels after applied stress. Some analogues also exhibited activity in animal models of anxiety, suggesting their utility in exploring treatments for anxiety-related disorders (Jacobsen et al., 1999).

Synthetic Approaches and Chemical Properties

Research has been conducted on the synthesis of benzo[4,5]imidazo[1,2-a]quinoxaline derivatives through I2-mediated direct sp3 C–H amination reactions. This method is noteworthy for its operational simplicity, scalability, and high yields, highlighting the compound's relevance in synthetic chemistry and potential pharmaceutical applications (Chen et al., 2020).

Anticancer Potential

Quinoxaline derivatives have been studied for their anticancer potential. For example, quinoxaline-1,3,4-oxadiazole hybrids have been assessed for their anticancer potential on human leukemia cells, demonstrating significant inhibition of cell proliferation. These findings indicate the potential of quinoxaline derivatives as proapoptotic anticancer agents, with the ability to inhibit Bcl-2 expression, a protein known to prevent apoptosis in cancer cells (Ono et al., 2020).

Sensing Applications

Quinoxaline derivatives have also been explored for their unique sensing capabilities, particularly for anions like pyrophosphate and acetate. This application is based on their ability to exhibit charge-transfer fluorescent responses, which could be useful in developing new sensing technologies for biological and environmental monitoring (Singh et al., 2007).

Orientations Futures

The future directions for research on “2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the broad range of activities exhibited by imidazole derivatives , these compounds may have potential applications in the development of new drugs.

Propriétés

IUPAC Name |

2-[4-(1-butylimidazol-2-yl)piperidin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5/c1-2-3-11-25-14-10-21-20(25)16-8-12-24(13-9-16)19-15-22-17-6-4-5-7-18(17)23-19/h4-7,10,14-16H,2-3,8-9,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPMYCDBLKCZIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1C2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)

![[(3R*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5552558.png)

![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)

![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)

![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5552578.png)

![4-(2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B5552597.png)

![3-(4-fluorophenyl)-N-[2-(2-methoxyphenoxy)-1-methylethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552603.png)

![N-(5-methyl-3-isoxazolyl)-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5552621.png)

![4-[3-(4-piperidinylmethyl)benzoyl]-1,4-oxazepan-6-ol hydrochloride](/img/structure/B5552625.png)

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]pyrrolidin-3-amine](/img/structure/B5552627.png)